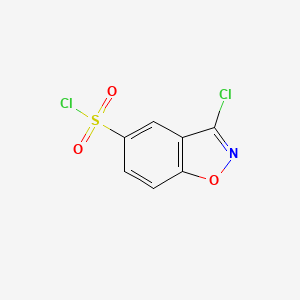

3-chloro-1,2-benzoxazole-5-sulfonyl chloride

Descripción general

Descripción

3-chloro-1,2-benzoxazole-5-sulfonyl chloride is a chemical compound with the molecular formula C7H4ClNO3S It is a derivative of benzisoxazole, a bicyclic compound containing both benzene and isoxazole rings

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-1,2-benzoxazole-5-sulfonyl chloride typically involves the chlorination of 1,2-benzisoxazole-5-sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the desired position on the benzisoxazole ring. Common reagents used in this synthesis include thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5), which act as chlorinating agents .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions

3-chloro-1,2-benzoxazole-5-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines, alcohols, or thiols, to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol).

Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used, while reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed for reduction reactions.

Major Products Formed

The major products formed from these reactions include various sulfonamide, sulfonate ester, and sulfonothioate derivatives, depending on the nucleophile used in the substitution reactions .

Aplicaciones Científicas De Investigación

Organic Synthesis

3-Chloro-1,2-benzoxazole-5-sulfonyl chloride is primarily utilized as a building block for synthesizing more complex organic molecules. It acts as a reagent in various organic transformations, including:

- Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles (amines, alcohols) to form sulfonamide derivatives.

- Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction to yield different derivatives.

Medicinal Chemistry

The compound has demonstrated significant potential in drug discovery due to its biological activity against various targets:

- Antimicrobial Activity: Research indicates efficacy against Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans. Minimum inhibitory concentration (MIC) values range from 250 to 7.81 µg/ml for various derivatives.

- Anticancer Potential: Benzoxazole derivatives have shown cytotoxic effects on cancer cell lines, suggesting that modifications can enhance selectivity for cancer cells over normal cells. This selectivity positions them as promising candidates for anticancer drugs .

Biological Modifications

In biological research, the compound is employed to modify biomolecules such as proteins and peptides, aiding in the study of their structure and function. The sulfonyl chloride group facilitates the formation of covalent bonds with amino acids, allowing for specific modifications that can alter biological activity .

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several benzoxazole derivatives, including this compound. Results indicated significant activity against drug-resistant bacterial strains, although some compounds were less potent than standard treatments like fluconazole against C. albicans.

Cytotoxicity Assessment

In another study focusing on breast cancer cells (MCF-7), modifications of benzoxazole derivatives increased selectivity for cancer cells over normal cells. This suggests potential therapeutic applications in cancer treatment .

Mecanismo De Acción

The mechanism of action of 3-chloro-1,2-benzoxazole-5-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify various substrates, including organic molecules and biomolecules, through the formation of covalent bonds .

Comparación Con Compuestos Similares

Similar Compounds

1,2-Benzisoxazole-5-sulfonyl chloride: Lacks the chlorine atom at the 3-position, resulting in different reactivity and properties.

1,3-Benzothiazole-6-sulfonyl chloride: Contains a sulfur atom in place of the oxygen atom in the isoxazole ring, leading to distinct chemical behavior.

1,4-Benzodioxan-6-sulfonyl chloride: Features a dioxane ring instead of the isoxazole ring, affecting its reactivity and applications.

Uniqueness

3-chloro-1,2-benzoxazole-5-sulfonyl chloride is unique due to the presence of the chlorine atom at the 3-position, which can influence its reactivity and the types of reactions it undergoes.

Actividad Biológica

3-Chloro-1,2-benzoxazole-5-sulfonyl chloride is a compound belonging to the benzoxazole family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound includes a benzoxazole ring with a chloro substituent and a sulfonyl chloride group. This configuration enhances its reactivity and allows for various chemical transformations.

| Property | Description |

|---|---|

| Molecular Formula | CHClNOS |

| Molecular Weight | 207.63 g/mol |

| CAS Number | 869885-72-3 |

Target Interactions

Benzoxazole derivatives, including this compound, interact with various biological targets implicated in diseases such as cancer and infections. The compound can form non-covalent interactions through π-π stacking and hydrogen bonding with its nitrogen and oxygen atoms.

Biochemical Pathways

The compound is involved in multiple biochemical pathways, acting as a starting material for drug discovery processes. Its sulfonyl chloride group can participate in nucleophilic substitution reactions to form sulfonamide derivatives, which are known for their antimicrobial properties .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown that it is effective against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans. The minimum inhibitory concentration (MIC) values for various derivatives have been reported to range from 250 to 7.81 µg/ml .

Anticancer Potential

Benzoxazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. Studies indicate that compounds containing the benzoxazole moiety can selectively target cancer cells while exhibiting lower toxicity to normal cells. This selectivity positions them as potential candidates for anticancer drug development .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several benzoxazole derivatives, including this compound. Results indicated that while some compounds were less potent than standard drugs like fluconazole against C. albicans, they showed significant activity against drug-resistant bacterial strains .

- Cytotoxicity Assessment : In another study focusing on the cytotoxic effects of benzoxazole derivatives on breast cancer cells (e.g., MCF-7), it was found that certain modifications increased selectivity for cancer cells over normal cells, suggesting a promising avenue for therapeutic development .

Propiedades

IUPAC Name |

3-chloro-1,2-benzoxazole-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO3S/c8-7-5-3-4(14(9,11)12)1-2-6(5)13-10-7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPDYZUUVNYMHPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)Cl)C(=NO2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.